6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
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Overview
Description
6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents. The structure features a triazole ring fused to a quinazoline core, with benzyl and p-tolyl substituents enhancing its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline nucleus.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: Benzyl and p-tolyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and p-tolyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides and p-tolyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the benzyl or p-tolyl moieties.
Scientific Research Applications
6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as kinases and phosphodiesterases, which are targets for cancer and inflammatory diseases.
Biological Studies: The compound is used in studying cell signaling pathways and molecular interactions due to its ability to bind to specific proteins.
Industrial Applications: It can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it can modulate signaling by interacting with receptors or other proteins, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one: Similar structure but with a pyrimidine ring instead of a quinazoline ring.
6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]pyrazin-5(6H)-one: Features a pyrazine ring, offering different electronic properties.
Uniqueness
6-benzyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is unique due to its specific triazoloquinazoline structure, which provides a distinct set of chemical and biological properties. Its ability to act as a versatile scaffold for drug development and its potential in various scientific applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
6-benzyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-16-11-13-18(14-12-16)21-24-22-19-9-5-6-10-20(19)26(23(28)27(22)25-21)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHRWXSBVYGBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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